molecular formula C32H25CrN9NaO6S B12792581 Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium CAS No. 83732-95-0

Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium

Cat. No.: B12792581
CAS No.: 83732-95-0
M. Wt: 738.7 g/mol
InChI Key: YTGLEFCAJXFTKZ-UHFFFAOYSA-J
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Description

Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium is a complex compound that contains chromate ions. Chromates are salts of chromic acid and typically have an intense yellow color . This particular compound is characterized by its intricate structure, which includes multiple functional groups and coordination sites.

Preparation Methods

The synthesis of Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium involves several steps:

    Synthesis of the azo compound: The azo compound is synthesized by diazotization of the amine precursor followed by coupling with the appropriate aromatic compound.

    Formation of the chromate complex: The azo compound is then reacted with chromic acid or a chromate salt under controlled conditions to form the chromate complex.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Chromate compounds are known for their strong oxidizing properties . The types of reactions they undergo include:

    Oxidation: Chromates can oxidize various organic and inorganic substances. For example, they can oxidize alcohols to aldehydes or ketones.

    Reduction: Under acidic conditions, chromates can be reduced to chromium(III) compounds.

    Substitution: Chromates can participate in substitution reactions where the chromate ion is replaced by another anion.

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium has several applications in scientific research:

    Chemistry: Used as an oxidizing agent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)benzenesulfonamidato(2-))-, sodium exerts its effects involves its strong oxidizing properties. The chromate ion can interact with various molecular targets, including proteins, nucleic acids, and other cellular components, leading to oxidative stress and cellular damage. The specific pathways involved depend on the biological context and the concentration of the compound.

Properties

CAS No.

83732-95-0

Molecular Formula

C32H25CrN9NaO6S

Molecular Weight

738.7 g/mol

IUPAC Name

sodium;chromium(3+);5-methyl-4-[(2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;5-methyl-4-[(2-oxido-5-sulfamoylphenyl)diazenyl]-2-phenylpyrazol-3-olate

InChI

InChI=1S/C16H15N5O4S.C16H14N4O2.Cr.Na/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12;;/h2-9,22-23H,1H3,(H2,17,24,25);2-10,21-22H,1H3;;/q;;+3;+1/p-4

InChI Key

YTGLEFCAJXFTKZ-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=CC=C2[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3]

Origin of Product

United States

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